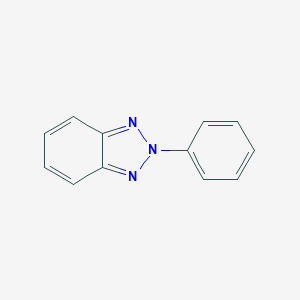
2-Phenyl-2H-benzotriazole
货号 B159050
分子量: 195.22 g/mol
InChI 键: XJRLKUOFBZMRBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07714099B2
Procedure details


2-phenylazoaniline (3.47 g, 17.6 mmol) prepared above was placed in a 100-mL 1-neck round bottomed flask. Acetic acid (20 mL) and iodobenzene diacetate (6.23 g, 19.4 mmol) were added, in that order, resulting in an exotherm. The reaction was allowed to proceed for 1 hour during which time the mixture cooled to room temperature. Dichloromethane and water were added to the reaction mixture. The organic layer was separated and dried over MgSO4. The solution was filtered and concentrated using a rotary evaporator. The residue was purified on a silica gel column using dichloromethane as eluent. The fractions containing the desired product were combined and solvent removed. The solid was dried in a vacuum oven for 2 h. Yield: 34%.
Name
2-phenylazoaniline
Quantity
3.47 g
Type
reactant
Reaction Step One





Yield
34%
Identifiers


|
REACTION_CXSMILES
|
C1(C2C=CC=CC=2N[N:10]=[N:11][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)C=CC=CC=1.C(O)(=O)C.C(O)(=O)C.C(O)(=O)C.I[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.ClCCl>O>[C:36]1([N:11]2[N:10]=[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]3=[N:12]2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-phenylazoaniline
|
|
Quantity
|
3.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(NN=NNC2=CC=CC=C2)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
6.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in an exotherm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on a silica gel column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in a vacuum oven for 2 h
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C2C(=N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
